4-(2-(1H-Pyrazol-1-YL)ethyl)morpholine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(2-pyrazol-1-ylethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-10-12(3-1)5-4-11-6-8-13-9-7-11/h1-3H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTZLKMWNRZIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675198 | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111096-05-9 | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111096-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of 4-(2-Chloroethyl)morpholine with Pyrazole Derivatives
One of the most direct and commonly reported methods for synthesizing 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine involves nucleophilic substitution reactions between 4-(2-chloroethyl)morpholine and pyrazole or its substituted derivatives.
-
- The reaction typically uses potassium carbonate (K2CO3) as a base to deprotonate the pyrazole, enhancing its nucleophilicity.
- The solvent is often N,N-dimethylformamide (DMF), which dissolves both reactants and base effectively.
- The mixture is stirred at elevated temperatures around 90 °C for extended periods (e.g., 12 hours) to ensure complete substitution.
Example Synthesis (from 4-iodo-1H-pyrazole):
- 4-iodo-1H-pyrazole (1.03 mmol) and 4-(2-chloroethyl)morpholine (1.55 mmol) are combined in DMF (5 mL) with K2CO3 (3.09 mmol).
- After stirring at 90 °C for 12 hours, the reaction mixture is diluted with water and extracted with ethyl acetate.
- Organic layers are washed, dried, filtered, and concentrated to yield the target compound as a white solid with a yield of approximately 78%.
- Mass spectrometry confirms the product with an [M+H]+ peak at m/z 308.2 (calculated 308.0) for the iodinated derivative, indicating successful substitution.
| Parameter | Details |
|---|---|
| Reactants | 4-(2-chloroethyl)morpholine, 4-iodo-1H-pyrazole |
| Base | Potassium carbonate (K2CO3) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 20 °C to 90 °C |
| Reaction Time | 12 hours |
| Yield | ~78% |
| Workup | Water dilution, ethyl acetate extraction, drying over Na2SO4 |
This method is versatile and can be adapted to different pyrazole derivatives, allowing substitution at various positions on the pyrazole ring.
Cyclocondensation and Sonication Methods for Pyrazole Ring Formation
The pyrazole nucleus itself is often synthesized via cyclocondensation reactions, which can precede the attachment to morpholine.
Sonication-Assisted Synthesis :
- A green and efficient method involving the cyclization of cyanides with hydrazine hydrate under ultrasonic irradiation.
- The process enhances reaction rates and yields, providing pyrazole derivatives in 55–67% yields.
- The method involves esterification of carboxylic acids, formation of oxonitriles, and subsequent cyclization with hydrazine hydrate under sonication.
While these methods focus on pyrazole ring formation, the resulting pyrazoles can be functionalized or linked to morpholine moieties through nucleophilic substitution or coupling reactions.
Summary Table of Preparation Methods
| Method | Key Reactants/Conditions | Advantages | Yield Range | Notes |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-(2-chloroethyl)morpholine + pyrazole, K2CO3, DMF, 90 °C | Straightforward, high yield | ~78% | Widely used for direct synthesis |
| Suzuki Coupling + Buchwald–Hartwig | Pyrazolylboronic acid esters + halogenated heterocycles, Pd catalyst | Enables complex substitution | 16–69% | Useful for diverse pyrazole derivatives |
| Cyclocondensation of Hydrazines | Hydrazine + α,β-unsaturated ketones | Regioselective pyrazole synthesis | Variable | Prepares pyrazole nucleus |
| Sonication-Assisted Cyclization | Carboxylic acid → ester → oxonitrile → hydrazine hydrate + sonication | Green, efficient, rapid | 55–67% | Environmentally friendly approach |
Research Findings and Considerations
The nucleophilic substitution approach remains the most practical and efficient for preparing this compound, especially when starting from commercially available 4-(2-chloroethyl)morpholine and pyrazole derivatives.
Cross-coupling methods, while more complex, offer routes to structurally diverse analogs and can be fine-tuned for specific substitution patterns on the pyrazole or morpholine rings.
The formation of the pyrazole ring via cyclocondensation or sonication methods provides flexibility in designing pyrazole derivatives before coupling to morpholine, allowing medicinal chemists to tailor compounds for biological activity.
Reaction parameters such as temperature, solvent, base, and reaction time critically influence yields and purity. For instance, DMF and K2CO3 at 90 °C for 12 hours consistently produce good yields in substitution reactions.
Purification typically involves aqueous workup, organic extraction, drying, and concentration, with product identity confirmed by mass spectrometry and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-Pyrazol-1-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or morpholine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the pyrazole or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyrazole or morpholine rings .
Scientific Research Applications
Organic Synthesis
4-(2-(1H-Pyrazol-1-yl)ethyl)morpholine serves as a versatile building block in organic synthesis. Its structural features allow for the creation of more complex molecules through various chemical reactions, including:
- Oxidation: Transforming the compound into hydroxylated derivatives.
- Reduction: Modifying functional groups attached to the pyrazole or morpholine rings.
- Substitution Reactions: Introducing new substituents to enhance biological activity or modify properties.
Medicinal Chemistry
The compound has shown potential in drug design and development due to its bioactive properties. Research indicates that:
- The pyrazole component may interact with specific enzymes or receptors, potentially inhibiting their activity.
- The morpholine ring can enhance solubility and bioavailability, facilitating interaction with biological targets.
Case studies have demonstrated its efficacy in various therapeutic areas, particularly in the development of anti-inflammatory and anti-cancer agents. For instance, derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation.
Material Science
In material science, this compound is explored for its potential use in creating new materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of 4-(2-(1H-Pyrazol-1-yl)ethyl)morpholine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 4-(2-(1H-Pyrazol-1-YL)ethyl)morpholine with three analogs, focusing on structural variations, synthetic accessibility, and physicochemical properties.
4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine (Compound 28)
- Structural Difference : Incorporates a boronic ester substituent on the pyrazole ring.
- Synthesis : Prepared via nucleophilic substitution between 1H-pyrazole-4-boronic acid pinacol ester and 4-(2-chloroethyl)morpholine, yielding 57% .
- Key Data : Molecular formula C15H26BN3O3 , HRMS [M+H]+: 308.2138 (calcd. 308.2140).
- Application : Serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery.
4-(2-(Naphthalen-1-yloxy)ethyl)morpholine Derivatives
- Structural Difference : Replaces pyrazole with a naphthyloxy group.
- Physicochemical Properties : Higher lipophilicity (cLog P = 4.2) compared to the phenyloxy analog (cLog P = 3.2) .
- Biological Relevance : Enhanced membrane permeability but reduced solubility, impacting bioavailability in TNF-α inhibitors .
2-(1-Ethyl-1H-pyrazol-4-yl)morpholine
- Structural Difference : Pyrazole is attached at the 4-position of morpholine instead of the 1-position.
- Key Data: Limited characterization available; safety data unspecified .
- Implications : Positional isomerism may alter electronic properties and binding affinity in target proteins.
Comparative Data Table
*Estimated based on analogous structures.
Research Findings and Implications
- Synthetic Accessibility : The parent compound and its boronic ester derivative (Compound 28) are efficiently synthesized via SN2 reactions, though yields vary with steric and electronic factors .
- Lipophilicity Trends : Substituents like naphthyloxy significantly increase cLog P, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Biological Performance : Pyrazole positioning (e.g., 1-yl vs. 4-yl) influences binding to targets like CDK2 or TNF-α, though explicit data for this compound remains scarce .
Biological Activity
4-(2-(1H-Pyrazol-1-YL)ethyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula :
- Molecular Weight : 169.23 g/mol
This compound consists of a morpholine ring connected to a pyrazole moiety through an ethyl linker, which influences its biological activity.
The biological activity of this compound is thought to involve several mechanisms:
- Interaction with Receptors : The morpholine ring enhances solubility and bioavailability, while the pyrazole moiety may interact with specific molecular targets within cells.
- Enzymatic Inhibition : Similar compounds have been shown to inhibit various enzymes, suggesting that this compound may exhibit similar inhibitory effects on key biological pathways, such as those involved in cancer progression and inflammation .
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogenic bacteria .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4a | 0.22 | Antibacterial |
| 5a | 0.25 | Antibacterial |
| 7b | 0.24 | Antifungal |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been documented extensively. For example, compounds with similar structures have shown sub-micromolar antiproliferative activity against various cancer cell lines, indicating that they may induce apoptosis and cell cycle arrest .
Study on CDK Inhibition
In a study focusing on CDK (Cyclin-dependent kinase) inhibitors, compounds structurally related to this compound demonstrated potent inhibitory activity against CDK2 with IC50 values in the nanomolar range. This suggests a potential for development as therapeutic agents in cancer treatment .
Evaluation of Antimicrobial Properties
A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the morpholine group significantly enhanced the antimicrobial activity of the tested compounds compared to their pyrazole counterparts without this modification .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(2-(1H-pyrazol-1-yl)ethyl)morpholine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing morpholine derivatives with halogenated pyrazole intermediates in ethanol or DMF (120–140°C, 8–12 h) is common. Yield optimization requires adjusting stoichiometry (e.g., 1:1.2 molar ratio of morpholine to pyrazole), temperature control, and solvent polarity . Characterization via -NMR and LC-MS is critical to confirm structural integrity and purity.
Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve ambiguities in structural elucidation of this compound?
- Methodology :
- -NMR : Key signals include the morpholine ring protons (δ 3.5–3.7 ppm) and pyrazole protons (δ 7.2–8.1 ppm). Splitting patterns distinguish between substituent positions.
- X-ray crystallography : Resolves stereoelectronic effects, such as the orientation of the pyrazole ring relative to the morpholine moiety. For example, torsion angles between the ethyl linker and pyrazole ring (~60–80°) confirm conformational stability .
- IR : Peaks at 1600–1650 cm indicate C=N stretching in the pyrazole ring .
Q. What are the key reactivity patterns of this compound under acidic/basic conditions?
- Methodology :
- Acidic conditions : Protonation of the morpholine nitrogen enhances electrophilicity, enabling alkylation or acylation at the pyrazole ring.
- Basic conditions : Deprotonation of the pyrazole NH (pKa ~17–20) facilitates nucleophilic substitution or metal-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Stability tests (pH 1–14, 25–80°C) should be monitored via HPLC to assess degradation pathways.
Advanced Research Questions
Q. How do computational models (DFT, MD) predict the binding affinity of this compound to biological targets like kinases or GPCRs?
- Methodology :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions for ligand-receptor interactions. The morpholine oxygen and pyrazole nitrogen are critical for hydrogen bonding .
- Molecular Dynamics (MD) : Simulates binding stability in aqueous environments. For example, simulations show that the ethyl linker provides flexibility, allowing adaptation to hydrophobic pockets in kinase ATP-binding sites .
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (K).
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC variability)?
- Methodology :
- Assay standardization : Control variables like cell line (HEK293 vs. HeLa), incubation time (24–72 h), and compound solubility (DMSO concentration ≤0.1%).
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain potency discrepancies .
- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability assays (MTT/XTT) to differentiate direct target effects from off-target cytotoxicity .
Q. How does modifying the pyrazole substituents impact the compound’s pharmacokinetic profile?
- Methodology :
- LogP optimization : Introduce electron-withdrawing groups (e.g., -CF) to reduce hydrophobicity (measured via shake-flask method).
- Metabolite identification : Incubate with hepatocytes and analyze metabolites via UPLC-QTOF-MS. For example, hydroxylation at the morpholine ring increases clearance rates .
- In silico ADME : Tools like SwissADME predict bioavailability (%F) and blood-brain barrier permeability .
Q. What are the challenges in crystallizing this compound for structural studies, and how are they addressed?
- Methodology :
- Solvent screening : Use high-throughput crystallization trials (e.g., vapor diffusion with PEG 4000 in DMF/water).
- Cocrystallization : Add coformers (e.g., succinic acid) to stabilize the morpholine-pyrazole conformation .
- Cryoprotection : Flash-cool crystals in liquid nitrogen with glycerol (20–25%) to prevent ice formation during X-ray data collection .
Data Contradiction Analysis
Q. Why do different studies report conflicting results on the compound’s stability under oxidative conditions?
- Methodology :
- Oxidative stress tests : Use radical initiators (e.g., AIBN) in accelerated stability studies. Discrepancies may arise from trace metal impurities (e.g., Fe) catalyzing degradation .
- HPLC-DAD/MS : Identify degradation products (e.g., morpholine ring-opening products) and correlate with storage conditions (light, temperature) .
Q. How can researchers reconcile variations in reported synthetic yields (40–85%) for this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst). For example, Pd(OAc) vs. Pd(PPh) in coupling reactions impacts yield by 20–30% .
- Scale-up effects : Pilot studies (1 mmol vs. 100 mmol) reveal mixing efficiency and heat transfer limitations.
Methodological Resources
- Synthetic Protocols : Refer to PubChem (CID 13043020) for validated reaction conditions .
- Structural Data : Crystallographic information in Acta Crystallographica Section E (DOIs: 10.1107/S1600536809023144, 10.1107/S1600536810019411) .
- Biological Assays : Standardize protocols using NIH/NCBI guidelines for kinase inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
